4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Description

BenchChem offers high-quality 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNPDFDAPBKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396109 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565194-75-4 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis route, and potential applications of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No. 565194-75-4). This document is intended for an audience of researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and employs established chemical principles to offer predictive insights and detailed methodologies. The core structure, combining a para-substituted benzoic acid with a tetrahydrofuran moiety, presents an interesting scaffold for the development of novel chemical entities.

Introduction

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component linked via an ether bond to a flexible, saturated heterocyclic system, the tetrahydrofuran (THF) ring. The unique combination of these two moieties suggests its potential utility as a versatile building block in several areas of chemical research.

The benzoic acid group provides a site for amide bond formation, esterification, and other carboxylic acid-specific transformations, making it a valuable handle for constructing more complex molecular architectures. The tetrahydrofuran-2-ylmethoxy substituent is a key feature; the THF ring is a prevalent pharmacophore found in numerous FDA-approved drugs.[1][2] Its presence can influence critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement by participating in hydrogen bonding via the ether oxygen.[3][4] This guide will delve into the constituent parts of the molecule to project its overall chemical behavior.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is not extensively reported in publicly accessible literature. Therefore, the following properties are a combination of known data for the compound's core components and predicted values based on its structure.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 565194-75-4 | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | [5] |

| Molecular Weight | 222.24 g/mol | [5] |

| IUPAC Name | 4-[(oxolan-2-yl)methoxy]benzoic acid | [6] |

| Purity (Commercial) | ≥97% | [5] |

| Appearance | (Predicted) White to off-white solid | - |

| Melting Point | (Predicted) Higher than 4-hydroxybenzoic acid (214-217 °C) due to increased molecular weight and van der Waals forces. Likely in the range of 150-200 °C. | - |

| Boiling Point | (Predicted) > 300 °C (decomposes) | - |

| Solubility | (Predicted) Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, methanol, and THF. | [3] |

| pKa | (Predicted) ~4.5 (similar to other benzoic acids) | - |

Predicted Spectroscopic Data

The following spectra are predicted based on an analysis of the compound's structure and comparison with known spectra of its constituent parts, such as 4-hydroxybenzoic acid and tetrahydrofuran derivatives.[7][8]

-

Solvent: DMSO-d₆

-

Aromatic Protons: Two doublets are expected for the para-substituted benzene ring. The protons ortho to the carboxylic acid (positions 2 and 6) would appear downfield (~7.8-8.0 ppm), while the protons ortho to the ether linkage (positions 3 and 5) would be more upfield (~6.9-7.1 ppm).

-

Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>12 ppm), which is characteristic of carboxylic acid protons in DMSO.

-

Tetrahydrofuran Moiety Protons:

-

-O-CH₂- (exocyclic): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm.

-

-CH-O- (ring, position 2): A multiplet around 4.1-4.3 ppm.

-

Ring Methylene Protons (positions 3, 4, 5): A series of complex multiplets in the range of 1.6-2.1 ppm.

-

-

Solvent: DMSO-d₆

-

Carboxylic Carbonyl: A signal around 167 ppm.

-

Aromatic Carbons:

-

C-O (position 4): ~160-162 ppm.

-

Quaternary Carbon (position 1): ~121-123 ppm.

-

CH carbons ortho to -COOH: ~131-132 ppm.

-

CH carbons ortho to -OR: ~114-115 ppm.

-

-

Tetrahydrofuran Moiety Carbons:

-

-O-CH₂- (exocyclic): ~70-72 ppm.

-

-CH-O- (ring, position 2): ~77-79 ppm.

-

Ring Methylene Carbons (positions 3, 4, 5): Signals expected in the range of 25-35 ppm.

-

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Multiple strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (p-disubstituted): A characteristic peak around 830-850 cm⁻¹.

Proposed Synthesis Protocol

A robust and high-yield synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid can be proposed via a two-step process starting from the readily available methyl 4-hydroxybenzoate. This approach protects the carboxylic acid as a methyl ester to prevent unwanted side reactions during the etherification step.

Diagram Caption: Proposed two-step synthesis workflow.

Step 1: Williamson Ether Synthesis of Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate

This reaction utilizes the well-established Williamson ether synthesis, where the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile to displace the chloride from 2-(chloromethyl)tetrahydrofuran.[9][10]

Materials and Reagents:

-

Methyl 4-hydroxybenzoate

-

2-(Chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 2-(chloromethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Saponification to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a base like lithium hydroxide or sodium hydroxide.[11]

Materials and Reagents:

-

Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

Protocol:

-

Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Potential Applications and Fields of Research

While specific biological activities for this compound are not yet defined in the literature, its structural motifs suggest several promising areas for investigation.

Medicinal Chemistry and Drug Discovery

-

Scaffold for API Synthesis: The molecule is an ideal scaffold for creating libraries of compounds. The carboxylic acid can be converted to a wide range of amides, esters, and other derivatives. The tetrahydrofuran ring is a known beneficial feature in many active pharmaceutical ingredients (APIs), potentially improving pharmacokinetic properties.[2]

-

Analogs of Bioactive Molecules: Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound could serve as a starting point for developing novel analogs of existing drugs. For instance, related sulfamoyl derivatives are explored as gamma-secretase modulators for Alzheimer's disease research.[3]

Materials Science

-

Polymer Chemistry: As a difunctional monomer, it could be incorporated into polyesters or polyamides. The tetrahydrofuran moiety could impart unique properties to the resulting polymers, such as altered flexibility, thermal stability, or solubility.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. However, based on its structure, the following precautions are advised:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Assumed to be harmful if swallowed. May cause skin and eye irritation. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a compound with significant potential as a building block in both medicinal chemistry and materials science. While direct experimental data is sparse, this guide has provided a robust framework for understanding its properties and a plausible, detailed synthetic route. The combination of a functionalizable benzoic acid core and a pharmacologically relevant tetrahydrofuran substituent makes it a compelling target for further research and development.

References

-

ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. Available at: [Link]

-

Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023, 4(4). Available at: [Link]

-

R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]

-

YouTube. Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

-

Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]

-

BMRB. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

BMRB. bmse000092 4-Hydroxy-benzoic Acid at BMRB. Available at: [Link]

-

PMC - NIH. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.. Available at: [Link]

-

Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. Available at: [Link]

-

ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available at: [Link]

-

Elsevier. Reaxys Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. Available at: [Link]

-

PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

- Google Patents. US3532745A - Method for preparing p-hydroxybenzoic acid.

-

PubMed. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Available at: [Link]

- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. Available at: [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Tetrahydrofuran-2-ylmethoxy)benzoic acid - CAS:565194-75-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. francis-press.com [francis-press.com]

- 11. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Abstract: This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No. 565194-75-4), a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery. The document details a robust, field-proven synthetic protocol, predicted analytical characterization data for structural verification, and discusses the strategic application of this scaffold in the development of novel therapeutic agents. Methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their practical application.

Compound Profile and Strategic Importance

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a bifunctional organic molecule featuring a para-substituted benzoic acid core linked via an ether to a tetrahydrofuran (THF) moiety. This unique architecture makes it a significant building block in modern drug discovery.

-

The benzoic acid group provides a key handle for amide coupling, enabling the facile synthesis of diverse compound libraries by linking to various amine fragments. The carboxylic acid itself can also act as a critical pharmacophoric element, engaging in hydrogen bonding with biological targets.

-

The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry.[1] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional vector for exploring the binding pockets of target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The strategic value of this compound lies in its ability to serve as a versatile scaffold for creating novel chemical entities aimed at a wide range of biological targets.

Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 565194-75-4 | |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| IUPAC Name | 4-((tetrahydrofuran-2-yl)methoxy)benzoic acid | Sunway Pharm Ltd. |

| Appearance | Predicted: White to off-white solid | N/A |

| Storage | Sealed in dry, Room Temperature |

Synthesis and Purification Protocol

The overall synthetic pathway is designed to protect the carboxylic acid as a methyl ester during the ether formation step. This is a critical strategic choice, as the free carboxylic acid's acidic proton would interfere with the basic conditions required for the Williamson ether synthesis.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis of Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate

This step couples the commercially available starting materials under SN2 conditions.[2][3] The use of a polar aprotic solvent like DMF accelerates the reaction, and potassium carbonate serves as a mild, effective base to deprotonate the phenolic hydroxyl group.

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).

-

Addition of Electrophile: Begin stirring the suspension. Add 2-(bromomethyl)tetrahydrofuran (1.1 eq.) dropwise to the mixture at room temperature. Note: 2-(Chloromethyl)tetrahydrofuran can also be used, but the reaction may require longer heating times or a catalytic amount of sodium iodide (NaI) to facilitate the halide exchange.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate. Purification can be achieved via column chromatography on silica gel if necessary.

Step 2: Saponification of Methyl 4-((tetrahydrofuran-2-yl)methoxy)benzoate

This step hydrolyzes the methyl ester to the final carboxylic acid product using a strong base.

-

Reaction Setup: Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution and stir vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Work-up and Isolation: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.

-

Final Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Analytical Characterization (Predicted)

As this compound is a research chemical, published experimental spectra are not widely available. However, a robust characterization profile can be predicted based on the known spectroscopic behavior of its constituent functional groups. A successful synthesis must be validated by comparing experimental data to these expected values.

Predicted ¹H and ¹³C NMR Data

The NMR spectra provide the primary confirmation of the molecular structure. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are detailed below. Data from related structures like 4-hydroxybenzoic acid provides a strong basis for these predictions.

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| Carboxylic Acid | ~12.9 (s, 1H) | ~167.0 | The acidic proton is typically a broad singlet far downfield. The carbonyl carbon is also downfield. |

| Aromatic (C-1) | - | ~122.0 | Quaternary carbon attached to the carboxylic acid group. |

| Aromatic (C-2,6) | ~7.9 (d, 2H) | ~131.5 | Protons ortho to the electron-withdrawing COOH group are deshielded. |

| Aromatic (C-3,5) | ~7.0 (d, 2H) | ~114.5 | Protons ortho to the electron-donating ether group are shielded. |

| Aromatic (C-4) | - | ~162.0 | Quaternary carbon attached to the ether oxygen. |

| Ether Methylene (-O-CH₂-) | ~4.0 (m, 2H) | ~72.0 | Methylene group directly attached to the electron-withdrawing aromatic ether oxygen. |

| THF Methine (-CH-) | ~4.2 (m, 1H) | ~77.0 | Methine proton on the THF ring, adjacent to two oxygens (ring and ether). |

| THF Methylene (-O-CH₂-) | ~3.7-3.8 (m, 2H) | ~68.0 | Methylene group within the THF ring, adjacent to the ring oxygen. |

| THF Methylenes (β, γ) | ~1.8-2.1 (m, 4H) | ~25.0, ~28.0 | Aliphatic protons on the THF ring, further from the oxygen atoms. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is essential for confirming the presence of key functional groups. The predicted absorption frequencies are based on characteristic values for carboxylic acids, ethers, and aromatic rings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching | Very broad band, characteristic of H-bonding |

| Aromatic C-H | 3100 - 3000 | Stretching | Sharp, medium peaks |

| Aliphatic C-H | 2980 - 2850 | Stretching | Sharp, medium-strong peaks |

| Carboxylic Acid C=O | 1710 - 1680 | Stretching | Strong, sharp peak |

| Aromatic C=C | 1610, 1580, 1510 | Stretching | Medium to strong, sharp peaks |

| Aromatic C-O-C | 1260 - 1200 | Asymmetric Stretch | Strong peak |

| Aliphatic C-O-C | 1150 - 1070 | Asymmetric Stretch | Strong peak, characteristic of the THF ether |

Application in Drug Discovery & Development

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is not an active pharmaceutical ingredient itself but serves as a high-value intermediate or building block. Its structure is designed for incorporation into larger, more complex molecules during a drug discovery campaign.

The primary application is in the construction of compound libraries for screening. The workflow below illustrates how this building block fits into a typical medicinal chemistry program.

Caption: Role of the title compound in a typical drug discovery workflow.

By reacting the carboxylic acid of the title compound with a diverse collection of primary and secondary amines, researchers can rapidly generate a library of hundreds or thousands of unique amides. This library can then be screened against a biological target of interest (e.g., an enzyme or receptor). When a "hit" is identified, the THF and benzoic acid core remains constant while the amine portion is systematically varied to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to a potential drug candidate.

Safety and Handling

As a research chemical, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.

Conclusion

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid represents a strategically designed building block for modern medicinal chemistry. Its bifunctional nature, combining a reactive carboxylic acid handle with a pharmacokinetically favorable tetrahydrofuran motif, makes it an ideal starting point for the synthesis of compound libraries. This guide provides a robust, scientifically-grounded protocol for its synthesis and characterization, empowering researchers to confidently utilize this versatile scaffold in the pursuit of novel therapeutic agents.

References

-

Wessjohann, L. A., et al. (2003). "The tetrahydrofuran ring in natural products: a fascinating and versatile scaffold." Chemical Reviews, 103(5), 1625-1648. Available at: [Link]

-

García-Álvarez, J., et al. (2021). "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs, 19(10), 557. Available at: [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

Chemistry LibreTexts. "Williamson Ether Synthesis." Chemistry LibreTexts. Available at: [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

Biological Magnetic Resonance Bank. "Entry bmse000092: 4-Hydroxy-benzoic Acid." BMRB. Available at: [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of benzoic acid." Doc Brown's Chemistry. Available at: [Link]

-

Dwivedi, A., et al. (2015). "Experimental IR spectra of tetrahydrofuran." ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed analysis of its molecular structure, a robust protocol for its synthesis, and an exploration of its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar chemical entities.

Introduction

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No: 565194-75-4) is a bifunctional organic molecule that incorporates a rigid, pharmacologically significant p-substituted benzoic acid moiety with a flexible, chiral tetrahydrofuran group through an ether linkage.[1] The benzoic acid scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to interact with various biological targets.[2][3] The tetrahydrofuran ring is also a common structural motif in numerous natural products and FDA-approved drugs, often contributing to improved pharmacokinetic properties.[4][5][6] The combination of these two fragments in a single molecule suggests a potential for novel biological activities, making it a person of interest for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid consists of a p-substituted benzene ring where a carboxylic acid group and a tetrahydrofuran-2-ylmethoxy group are in a 1,4-position relationship. The ether linkage connects the benzylic position to the methylene group at the 2-position of the tetrahydrofuran ring. The presence of a chiral center at the 2-position of the tetrahydrofuran ring means that this compound can exist as (R)- and (S)-enantiomers, as well as a racemic mixture.

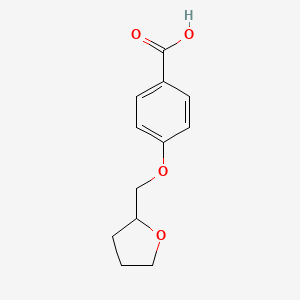

Caption: 2D Molecular Structure of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 565194-75-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Predicted LogP | 1.8 - 2.2 | ChemDraw Prediction |

| Predicted pKa | 4.2 - 4.6 | ChemDraw Prediction |

Synthesis Methodology

A robust and widely applicable method for the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is the Williamson ether synthesis.[7][8][9] This method involves the reaction of the phenoxide of a 4-hydroxybenzoic acid ester with a halo-functionalized tetrahydrofuran derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Add 2-(chloromethyl)tetrahydrofuran (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate.

Step 2: Hydrolysis to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

-

Dissolve the methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add a strong base such as sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0-3.0 eq).[10]

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a strong acid such as hydrochloric acid (HCl).

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Predicted Spectroscopic and Chromatographic Data

In the absence of published experimental spectra, the following characteristics are predicted based on the analysis of the molecule's constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.2 ppm), characteristic of a p-disubstituted benzene ring. The protons ortho to the carboxylic acid will be downfield compared to those ortho to the ether linkage.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

-

Tetrahydrofuran Protons: A series of multiplets in the upfield region (δ 1.5-4.5 ppm). The proton at the chiral C2 position will likely appear as a multiplet. The methylene protons of the methoxy bridge will be diastereotopic and may appear as two distinct signals or a complex multiplet.

-

-

¹³C NMR:

-

Carboxylic Acid Carbonyl: A signal in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the carboxylic acid and the carbon attached to the ether oxygen will have distinct chemical shifts. The two pairs of equivalent carbons will each give a single signal.

-

Tetrahydrofuran Carbons: Signals in the aliphatic region (δ 25-80 ppm). The carbon bearing the ether linkage (C2) and the methylene bridge carbon will be in the more downfield portion of this range.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (p-disubstitution): A characteristic absorption around 800-850 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 221.08. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 223.10.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the ether bond and loss of the tetrahydrofuran moiety.

Potential Biological and Pharmacological Applications

While the specific biological activities of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid have not been extensively reported, the individual structural components suggest several areas of potential therapeutic interest.

Anti-inflammatory and Analgesic Potential

Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of enzymes such as cyclooxygenases (COX).[2] The substitution pattern on the benzoic acid ring can significantly influence this activity.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[2] The tetrahydrofuran moiety is also present in some natural products with antimicrobial and antifungal activities.[4] Therefore, this compound could be investigated for its potential as an antimicrobial agent.

Anticancer Activity

Certain benzoic acid derivatives have been shown to possess anticancer properties by various mechanisms, including the inhibition of histone deacetylases (HDACs).[11] The tetrahydrofuran ring is also a feature in some anticancer agents.[6][12]

Neurological and Metabolic Disorders

Derivatives of benzoic acid have been explored for their potential in treating neurological disorders such as Alzheimer's disease by targeting enzymes like acetylcholinesterase and carbonic anhydrase.[13] Additionally, compounds with similar structures have been investigated for their role in metabolic pathways.

Sources

- 1. 4-(Tetrahydrofuran-2-ylmethoxy)benzoic acid - CAS:565194-75-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted ¹H NMR Spectrum of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

This in-depth technical guide provides a detailed, first-principles prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The prediction is built upon fundamental principles of NMR theory, including chemical shift, spin-spin coupling, and the influence of molecular structure on these parameters.

Introduction: The Predictive Power of ¹H NMR in Structural Chemistry

¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, offering profound insights into molecular structure. The ability to predict an NMR spectrum from a proposed structure is a critical skill, enabling chemists to confirm synthetic outcomes, identify unknown compounds, and understand complex molecular environments. This guide will deconstruct the ¹H NMR spectrum of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid by systematically analyzing its constituent structural fragments and predicting the spectral parameters for each proton.

The process of spectrum prediction relies on understanding how the local electronic environment of a proton influences its resonance frequency (chemical shift) and how interactions with neighboring nuclear spins lead to signal splitting (spin-spin coupling). This guide will explain the causality behind the predicted values, drawing upon established empirical data and theoretical models.

Molecular Structure and Proton Environments

First, let us examine the structure of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid and identify the unique proton environments.

Figure 1: Structure of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid with proton labeling.

The molecule can be divided into three distinct regions for analysis:

-

The p-Disubstituted Benzene Ring: Protons Ha, Hb, Hc, and Hd.

-

The Methoxy Linker: Protons He and He'.

-

The Tetrahydrofuran (THF) Ring: Protons Hf, Hg, Hg', Hh, Hh', Hi, and Hi'.

Due to symmetry in the benzene ring (assuming free rotation of the C-O bond), Ha is equivalent to Hd, and Hb is equivalent to Hc. In the THF ring, the protons on the same carbon (geminal protons) are diastereotopic due to the chiral center at C9 and are therefore non-equivalent (e.g., Hg and Hg').

Part 1: The Aromatic Region (Ha, Hb, Hc, Hd)

The aromatic protons will resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the ring current.[1][2] The substituents on the ring, a carboxylic acid (-COOH) and an ether linkage (-OR), will further influence their chemical shifts.

-

-COOH group: This is an electron-withdrawing group, which will deshield the ortho and para protons.[3]

-

-OR group: This is an electron-donating group, which will shield the ortho and para protons.[3]

In our molecule, the protons ortho to the ether group (Ha and Hd) will be shielded, while the protons ortho to the carboxylic acid group (Hb and Hc) will be deshielded.

Predicted Chemical Shifts and Multiplicities:

-

Hb and Hc (ortho to -COOH): These protons are expected to be the most downfield due to the strong deshielding effect of the carboxylic acid group. They will appear as a doublet due to coupling with their ortho neighbors (Ha and Hd, respectively). The typical chemical shift for protons ortho to a carboxylic acid group on a benzene ring is around 8.1 ppm.[4]

-

Ha and Hd (ortho to -OR): These protons will be shielded by the electron-donating ether group and will appear upfield relative to Hb and Hc. They will also appear as a doublet due to coupling with their ortho neighbors (Hb and Hc, respectively). The chemical shift for protons ortho to an alkoxy group on a benzene ring is typically around 6.9 ppm.[5]

Spin-Spin Coupling:

The primary coupling in a p-disubstituted benzene ring is the ortho-coupling (³J), which is typically in the range of 7-10 Hz.[6] Meta (⁴J) and para (⁵J) couplings are much smaller (0-3 Hz) and often not resolved.[7] Therefore, we expect to see a classic AA'BB' system, which often simplifies to two distinct doublets.

Part 2: The Methoxy Linker (He, He')

The protons on the methylene group linking the ether oxygen to the THF ring (He and He') are in a benzylic-like position, adjacent to an oxygen atom. Their chemical shift will be influenced by the electronegativity of the oxygen. Protons on a carbon adjacent to an ether oxygen typically resonate in the range of 3.3-4.0 ppm.[8][9]

Predicted Chemical Shift and Multiplicity:

-

He and He': These protons are diastereotopic due to the adjacent chiral center (C9). However, their chemical shift difference might be small. They will be coupled to the single proton on the chiral center (Hf). Therefore, they are expected to appear as a doublet of doublets. A reasonable estimate for their chemical shift is around 4.1 ppm.

Spin-Spin Coupling:

The coupling between He/He' and Hf will be a vicinal coupling (³J). The magnitude of this coupling will depend on the dihedral angle, as described by the Karplus equation.[10][11] Assuming relatively free rotation, an average coupling constant of around 5-7 Hz is expected.

Part 3: The Tetrahydrofuran (THF) Ring

The THF ring is a flexible five-membered ring that undergoes pseudorotation.[12] This conformational flexibility averages the environments of the protons, but the diastereotopic nature of the geminal protons remains.

Predicted Chemical Shifts and Multiplicities:

-

Hf (proton at the chiral center, C9): This proton is attached to a carbon that is bonded to two oxygen atoms (one from the ring and one from the methoxy linker), making it the most deshielded proton in the THF ring. It will be coupled to the methoxy linker protons (He, He') and the protons on the adjacent carbon in the ring (Hi, Hi'). This will result in a complex multiplet. A predicted chemical shift is around 4.0-4.2 ppm.

-

Hi and Hi' (protons at C12): These protons are adjacent to the chiral center and will be coupled to Hf and the protons on C11 (Hh, Hh'). They will appear as a complex multiplet in the range of 1.8-2.1 ppm.

-

Hh and Hh' (protons at C11): These protons are in a more "alkyl-like" environment within the ring and will be coupled to the protons on C12 (Hi, Hi') and C10 (Hg, Hg'). They will appear as a multiplet around 1.6-1.9 ppm.

-

Hg and Hg' (protons at C10): These protons are adjacent to the ring oxygen, which will cause a downfield shift compared to the other methylene groups in the ring. They will be coupled to the protons on C11 (Hh, Hh'). They are expected to appear as a multiplet in the range of 3.7-3.9 ppm.[13]

Spin-Spin Coupling in the THF Ring:

The coupling constants in the THF ring will be a mix of geminal (²J) and vicinal (³J) couplings.

-

Geminal coupling (²J): Typically around -10 to -15 Hz.[14]

-

Vicinal coupling (³J): The magnitude will depend on the dihedral angle, with typical values for cis and trans protons in a five-membered ring ranging from 5 to 8 Hz.[12] The conformational averaging will lead to observed coupling constants that are a weighted average of the couplings in the different conformations.

Summary of Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-O2 (Carboxylic Acid) | ~12.0 - 13.0 | broad singlet | - | 1H |

| Hb, Hc | ~8.1 | doublet | ³J(ortho) ≈ 8.0 | 2H |

| Ha, Hd | ~6.9 | doublet | ³J(ortho) ≈ 8.0 | 2H |

| He, He' | ~4.1 | doublet of doublets | ³J ≈ 5-7 | 2H |

| Hf | ~4.0 - 4.2 | multiplet | - | 1H |

| Hg, Hg' | ~3.7 - 3.9 | multiplet | - | 2H |

| Hi, Hi' | ~1.8 - 2.1 | multiplet | - | 2H |

| Hh, Hh' | ~1.6 - 1.9 | multiplet | - | 2H |

Table 1: Predicted ¹H NMR spectral data for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate these predictions, a standard high-resolution ¹H NMR experiment would be performed.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition:

-

Perform a standard one-pulse ¹H experiment.

-

Optimize the spectral width to encompass all expected proton signals (e.g., -1 to 14 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizing Coupling Interactions

The spin-spin coupling network provides a roadmap of proton connectivity within the molecule.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. hmdb.ca [hmdb.ca]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Tetrahydrofuran(109-99-9) 1H NMR spectrum [chemicalbook.com]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Expected 13C NMR Shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

This guide provides a detailed theoretical analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of novel organic molecules. The predictions herein are derived from foundational principles of NMR spectroscopy, extensive literature data on analogous molecular fragments, and established substituent chemical shift (SCS) effects.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For complex molecules such as 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a thorough understanding of these principles allows for the accurate prediction and assignment of its 13C NMR spectrum, which is a critical step in its synthesis and characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the predicted chemical shifts, the carbon atoms of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid are numbered as shown in the diagram below. This systematic numbering will be used throughout this guide.

Figure 1. Molecular structure and atom numbering scheme for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Prediction and Analysis of 13C NMR Chemical Shifts

The prediction of the 13C NMR chemical shifts for the target molecule is approached by dissecting the molecule into its primary structural components: the 4-substituted benzoic acid moiety and the 2-substituted tetrahydrofuran moiety, connected by a methylene ether linkage.

Benzoic Acid Moiety (C1-C7)

The chemical shifts of the aromatic carbons and the carboxylic acid carbon are predicted based on the known spectrum of benzoic acid and the substituent effects of the 4-alkoxy group.

-

C7 (Carboxylic Acid Carbon): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the two electronegative oxygen atoms. In benzoic acid, this carbon typically resonates around 172.6 ppm in CDCl3[1]. The electronic effect of the para-alkoxy group is not expected to significantly alter this value. Therefore, the chemical shift for C7 is predicted to be in the range of 172-173 ppm .

-

C4 (Carbon bearing the ether linkage): This carbon is directly attached to the electronegative oxygen of the ether linkage. This results in a significant downfield shift (a-effect). In 4-methoxybenzoic acid, a similar compound, the carbon attached to the methoxy group appears at approximately 164 ppm. Therefore, a similar substantial deshielding is expected for C4 , and its chemical shift is predicted to be around 163-165 ppm .

-

C1 (Ips-carbon to the carboxylic acid): The ipso-carbon to the carboxylic acid group in benzoic acid is typically found around 129.4 ppm[1]. The para-alkoxy group, being an electron-donating group, will have a shielding effect on this carbon. A reasonable estimation places the chemical shift for C1 in the range of 122-124 ppm .

-

C2 and C6 (Ortho to the carboxylic acid): In benzoic acid, these carbons resonate at approximately 130.3 ppm[1]. The para-alkoxy group will exert a shielding effect on these carbons as well. A predicted chemical shift for C2 and C6 is in the range of 131-133 ppm , slightly downfield from the meta carbons due to the proximity to the electron-withdrawing carboxylic acid group.

-

C3 and C5 (Meta to the carboxylic acid): These carbons in benzoic acid are found at about 128.5 ppm[1]. The para-alkoxy group will cause a significant shielding effect on these carbons. Therefore, the chemical shift for C3 and C5 is predicted to be in the range of 114-116 ppm .

Tetrahydrofuran-ylmethoxy Moiety (C1' - C5')

The chemical shifts for the tetrahydrofuran ring and the linking methylene carbon are predicted based on the known spectrum of tetrahydrofuran and the effects of substitution at the 2-position.

-

C1' (Methylene Bridge Carbon): This carbon is an ether-linked methylene group. Aliphatic ethers typically show resonances in the range of 60-80 ppm. Given its position between an aromatic ether oxygen and a substituted tetrahydrofuran ring, its chemical shift is predicted to be in the range of 70-72 ppm .

-

C2' (Substituted THF Carbon): This is the carbon of the tetrahydrofuran ring that is attached to the methoxy group. In unsubstituted tetrahydrofuran, the α-carbons (C2 and C5) resonate at approximately 68 ppm. A substituent at the 2-position will cause a downfield shift for this carbon. We can expect the chemical shift for C2' to be in the range of 78-80 ppm .

-

C5' (Other α-THF Carbon): This carbon is also an α-carbon to the ether oxygen within the THF ring. Its chemical environment is similar to that in unsubstituted tetrahydrofuran. Therefore, its chemical shift is predicted to be around 68-70 ppm .

-

C3' and C4' (β-THF Carbons): In unsubstituted tetrahydrofuran, the β-carbons (C3 and C4) resonate at approximately 26 ppm. The substituent at the 2-position will have a smaller effect on these carbons. A slight downfield shift is expected for C3' due to its proximity to the substituent, while C4' will be less affected. The chemical shifts for C3' and C4' are predicted to be in the range of 25-28 ppm and 23-25 ppm , respectively.

Summary of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | 172-173 | Carboxylic acid carbon, highly deshielded. |

| C4 | 163-165 | Aromatic carbon attached to ether oxygen, strong deshielding. |

| C2, C6 | 131-133 | Aromatic carbons ortho to COOH, influenced by para-alkoxy group. |

| C1 | 122-124 | Aromatic carbon ipso to COOH, shielded by para-alkoxy group. |

| C3, C5 | 114-116 | Aromatic carbons meta to COOH, strongly shielded by para-alkoxy group. |

| C2' | 78-80 | Substituted THF carbon (α to ether O and substituent). |

| C1' | 70-72 | Methylene bridge carbon of the ether linkage. |

| C5' | 68-70 | Unsubstituted α-carbon of the THF ring. |

| C3' | 25-28 | β-carbon of the THF ring, adjacent to the substituent. |

| C4' | 23-25 | β-carbon of the THF ring, distant from the substituent. |

Experimental Verification and Protocol Considerations

The predicted chemical shifts provided in this guide are theoretical estimations. For definitive structural confirmation, it is imperative to acquire an experimental 13C NMR spectrum.

Recommended Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to obtain a well-resolved 13C NMR spectrum.

-

Acquisition Parameters: Employ standard acquisition parameters for a 13C{¹H} (proton-decoupled) experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons (C1, C4, and C7).

-

Spectral Analysis: Process the acquired data using appropriate NMR software. Assign the observed signals based on their chemical shifts, and if necessary, perform additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.

Conclusion

This technical guide provides a comprehensive prediction of the 13C NMR chemical shifts for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid based on established principles and spectral data of analogous structures. The provided predictions and the outlined experimental protocol will serve as a valuable resource for scientists engaged in the synthesis, characterization, and quality control of this and related compounds. The accurate interpretation of NMR data is fundamental to ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

NIST Chemistry WebBook. Furan, tetrahydro-2-(methoxymethyl)-. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, a molecule of significant interest to researchers in drug development and medicinal chemistry. By leveraging foundational principles of mass spectrometry and predictive modeling, this document offers a detailed exploration of the compound's fragmentation pathways, enabling its unambiguous identification and structural elucidation.

Introduction: The Significance of Structural Elucidation

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a bifunctional molecule incorporating a rigid benzoic acid core and a flexible tetrahydrofuran moiety linked by an ether bond. This unique combination of chemical features makes it a valuable scaffold in the design of novel therapeutic agents. Accurate structural confirmation is a critical step in the drug discovery pipeline, ensuring the integrity of screening data and the validity of structure-activity relationship (SAR) studies. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a powerful analytical technique for this purpose, providing detailed structural information through controlled fragmentation of the parent molecule. This guide will delve into the expected fragmentation patterns of this compound in both positive and negative ion modes, offering a predictive framework for its characterization.

Methodology: A Protocol for ESI-MS/MS Analysis

The following protocol outlines a robust method for the analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid using a standard high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water. For positive ion mode, acidify the final solution with 0.1% formic acid to promote protonation. For negative ion mode, the inherent acidity of the analyte is typically sufficient for deprotonation, but 0.1% ammonium hydroxide can be added to enhance the signal if necessary.

Mass Spectrometry Conditions

-

Ionization Mode: ESI, positive and negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

Collision Gas: Argon

-

Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

This experimental workflow is designed to provide optimal ionization and fragmentation of the analyte, ensuring the acquisition of high-quality mass spectral data.

Predicted Fragmentation Pathways and Discussion

The fragmentation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is anticipated to be driven by the lability of the ether linkage and the characteristic fragmentation of the benzoic acid and tetrahydrofuran moieties. The exact molecular weight of the parent molecule is 222.24 g/mol .

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will be protonated, likely at the carboxylic acid group or the ether oxygen, to form the precursor ion [M+H]⁺ at m/z 223.1.

The primary fragmentation pathways are predicted to be:

-

Loss of the Tetrahydrofurfuryl Group: The most probable initial fragmentation is the cleavage of the benzylic ether bond, leading to the loss of a neutral tetrahydrofurfuryl alcohol molecule (C₅H₁₀O₂, 102.13 g/mol ) and the formation of a stable benzylic cation at m/z 121.0 . This is a common pathway for benzylic ethers.

-

Cleavage of the Tetrahydrofuran Ring: Fragmentation can also be initiated by the cleavage of the tetrahydrofuran ring. A characteristic loss for 2-substituted tetrahydrofurans is the loss of the side chain, which in this case would lead to a fragment at m/z 85.1 corresponding to the tetrahydrofurfuryl cation (C₅H₉O⁺)[1].

-

Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (18.01 Da), which would result in a fragment at m/z 205.1 [2][3].

-

Decarbonylation: Subsequent to the loss of water, the loss of carbon monoxide (28.00 Da) can occur, yielding a fragment at m/z 177.1 [2].

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will be deprotonated at the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 221.1.

The dominant fragmentation pathway is expected to be:

-

Decarboxylation: The loss of carbon dioxide (CO₂, 44.00 Da) is a hallmark fragmentation of deprotonated carboxylic acids[2][3]. This will produce a major fragment ion at m/z 177.1 .

-

Cleavage of the Ether Bond: Following decarboxylation, the resulting anion may undergo further fragmentation. Cleavage of the ether bond could lead to the formation of a phenoxide anion at m/z 93.0 and a neutral tetrahydrofurfuryl-containing fragment.

Summary of Predicted Spectral Data

The following table summarizes the key predicted ions for the mass spectrometric analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| Positive (ESI+) | 223.1 | 205.1 | H₂O |

| 177.1 | H₂O, CO | ||

| 121.0 | C₅H₁₀O₂ | ||

| 85.1 | C₇H₆O₃ | ||

| Negative (ESI-) | 221.1 | 177.1 | CO₂ |

| 93.0 | CO₂, C₅H₈O |

Conclusion: A Predictive Framework for Confident Identification

This in-depth technical guide provides a robust framework for the mass spectrometric analysis and structural elucidation of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. By understanding the fundamental principles of fragmentation for its constituent chemical moieties—the aromatic carboxylic acid and the tetrahydrofuran ether—researchers can confidently interpret the resulting mass spectra. The detailed experimental protocol and the predicted fragmentation pathways serve as a valuable resource for scientists and professionals in drug development, facilitating the unambiguous identification and characterization of this important molecule. The application of high-resolution mass spectrometry will further aid in confirming the elemental composition of the precursor and fragment ions, solidifying the structural assignment.

References

-

GCMS Section 6.12. Whitman People. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

-

Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

-

Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]

-

Online Mass Spectrometry Tools. Scientific Instrument Services. [Link]

-

ACD/MS Fragmenter. ACD/Labs. [Link]

Sources

FTIR analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid functional groups

An In-depth Technical Guide to the FTIR Analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a deep, mechanistic understanding of spectral interpretation. We will explore the causality behind experimental choices and ground our analysis in authoritative references, ensuring a self-validating and robust methodology.

Preamble: The Molecule and the Method

1.1. The Subject Molecule: 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Our target molecule, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, is a multi-functional organic compound. Its structure integrates several key functional groups, each with a distinct vibrational signature that can be probed by infrared spectroscopy. Understanding this structure is the foundational step in predicting and interpreting its FTIR spectrum.

The primary functional groups are:

-

Carboxylic Acid (-COOH): This group is a cornerstone of the molecule's chemical identity and exhibits highly characteristic IR absorptions.

-

Aromatic Ring (p-disubstituted benzene): The benzene ring provides a rigid scaffold and displays unique absorptions related to its C=C bonds and C-H bonds.

-

Ether Linkage (Ar-O-CH₂ and CH₂-O-THF): The molecule contains two types of ether linkages, an aryl ether and an alkyl ether, which will have overlapping but distinguishable features.

-

Saturated Heterocycle (Tetrahydrofuran ring): This five-membered cyclic ether contributes characteristic C-H and C-O stretching and bending vibrations.

1.2. The Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify chemical compounds and elucidate their molecular structure.[1][2] It operates by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies.[1][2] The resulting spectrum is a unique molecular "fingerprint," where absorption peaks correspond to the vibrations of specific functional groups.[1][2]

Theoretical Spectral Analysis: Predicting the Fingerprint

Before any experimental work, a theoretical analysis based on established group frequencies is essential. This predictive step allows for a more targeted and accurate interpretation of the empirical data. The infrared spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics & Causality |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very broad and strong due to extensive hydrogen bonding (dimerization).[4][5][6] This broadness is a hallmark of carboxylic acids. |

| C=O Stretch | 1710 - 1680 | Strong and sharp. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid (~1715 cm⁻¹).[6][7] | |

| C-O Stretch | 1320 - 1210 | Strong intensity, often coupled with O-H in-plane bending.[5][7] | |

| O-H Bend (out-of-plane) | ~920 | Broad, medium intensity peak.[5][7] | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium peaks, appearing at a slightly higher frequency than aliphatic C-H stretches.[8][9][10] |

| C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Two to three bands of variable intensity, characteristic of the aromatic skeleton.[8][9][10] | |

| C-H Out-of-Plane Bend | 860 - 810 | Strong absorption. The specific frequency is highly diagnostic of the ring's substitution pattern. For a 1,4-(para)-disubstituted ring, this is a key confirmatory peak.[8][9] | |

| Ether (-O-) | Aryl-Alkyl C-O Stretch | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Aryl ethers show two distinct bands. The asymmetric stretch is typically strong.[11][12] |

| Alkyl C-O-C Stretch | 1150 - 1050 | Strong, often broad absorption. This will likely overlap with the symmetric aryl ether stretch and the C-O stretch from the carboxylic acid.[11][12] | |

| Alkyl Chains (THF & -CH₂-) | C-H Stretch | 3000 - 2850 | Medium to strong peaks just below 3000 cm⁻¹, characteristic of sp³ hybridized carbons.[13] |

| C-H Bend (Scissoring) | ~1470 - 1450 | Medium intensity, corresponding to the bending of -CH₂- groups.[13] |

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of FTIR data hinges on a meticulously executed and well-justified experimental protocol. The following workflow is designed to minimize artifacts and ensure spectral reproducibility.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Rationale: As 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a solid, the KBr pellet technique is the gold standard. Potassium bromide (KBr) is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and thus acts as an ideal matrix, preventing interference from solvents which have their own IR absorptions (especially the broad O-H stretch of water or alcohols).

-

Protocol:

-

Gently grind approximately 1-2 mg of the high-purity sample with ~200 mg of spectroscopic grade, dry KBr using an agate mortar and pestle. The goal is a fine, homogenous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. Opacity indicates insufficient grinding or moisture.

-

-

-

Instrument Setup and Background Scan:

-

Rationale: A background scan is critical for data integrity. It measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. This background is then automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample's absorbance.

-

Protocol:

-

Ensure the sample compartment is empty.

-

Initiate a background scan. Standard parameters are typically a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

-

Sample Spectrum Acquisition:

-

Rationale: Acquiring the sample spectrum under the same conditions as the background ensures accurate subtraction.

-

Protocol:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Spectral Interpretation: Deconvoluting the Data

Interpreting an FTIR spectrum is a systematic process of correlating observed absorption bands with the predicted vibrations from our theoretical analysis.

-

The Diagnostic O-H Stretch (3300-2500 cm⁻¹): The first feature to identify is the extremely broad absorption from the carboxylic acid's O-H stretch.[4][5][6] Its presence is a strong confirmation of the -COOH group. This band will likely overlap the sharper C-H stretching peaks.

-

The C-H Stretching Region (3100-2850 cm⁻¹): Look for two sets of peaks superimposed on the broad O-H band.

-

Aromatic C-H Stretches: Weak to medium peaks appearing just above 3000 cm⁻¹ (e.g., ~3030-3080 cm⁻¹) confirm the presence of the benzene ring.[8][10]

-

Aliphatic C-H Stretches: Stronger, sharper peaks appearing just below 3000 cm⁻¹ (e.g., ~2960-2850 cm⁻¹) are definitive evidence of the sp³ C-H bonds in the tetrahydrofuran ring and the methylene (-CH₂-) bridge.[13]

-

-

The Carbonyl C=O Stretch (~1690 cm⁻¹): A very strong, sharp peak should be present in the 1710-1680 cm⁻¹ region.[7] Its position, slightly lowered due to conjugation with the aromatic ring, is a key identifier for the aryl carboxylic acid moiety.

-

The Fingerprint Region (Below 1600 cm⁻¹): This region contains a wealth of complex, overlapping signals that are highly specific to the molecule as a whole.

-

Aromatic C=C Stretches (~1600 cm⁻¹ and ~1500 cm⁻¹): Look for characteristic ring stretching bands.[9][10]

-

C-O Stretching Bands (1320-1050 cm⁻¹): This area will be complex. Expect a strong, broad absorption resulting from the overlap of the carboxylic acid C-O stretch, the aryl ether C-O asymmetric stretch, and the alkyl/cyclic ether C-O-C stretches.[7][11][12] Teasing these apart can be difficult, but the sheer intensity in this region is characteristic of the combined functional groups.

-

Aromatic C-H Out-of-Plane Bending (~840 cm⁻¹): A strong, distinct peak in the 860-810 cm⁻¹ range provides powerful evidence for the 1,4-disubstitution pattern on the benzene ring.[8][9]

-

O-H Out-of-Plane Bend (~920 cm⁻¹): A broad, medium peak around this wavenumber further confirms the carboxylic acid dimer.[5]

-

Conclusion

The FTIR analysis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a prime example of how this technique can be used to confirm the structural integrity of a complex organic molecule. By systematically identifying the characteristic absorption bands of each constituent functional group—the broad O-H and sharp C=O of the carboxylic acid, the C-H and C=C vibrations of the aromatic ring, the complex C-O stretches of the dual ether functionalities, and the specific C-H bending patterns indicative of the substitution pattern—a researcher can build a comprehensive and confident spectral assignment. This guide provides the theoretical foundation and a robust experimental framework to achieve that goal, ensuring data that is both accurate and defensible.

References

-

NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link][14][15][16][17][18]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][19][20][21][22][23]

-

Brown, D. (n.d.). Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. Retrieved from [Link][4]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Retrieved from [Link][1]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link][7]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link][2]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link][5]

-